molecular formula C9H17NO B2998139 1-(1-Ethylpiperidin-4-yl)ethan-1-one CAS No. 1095566-80-5

1-(1-Ethylpiperidin-4-yl)ethan-1-one

Cat. No.: B2998139
CAS No.: 1095566-80-5
M. Wt: 155.241
InChI Key: IPSQVLAPDZRYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethylpiperidin-4-yl)ethan-1-one is a ketone-containing piperidine derivative characterized by an ethyl group substituted at the nitrogen atom of the piperidine ring and a ketone group at the 4-position.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8(2)11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQVLAPDZRYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethylpiperidin-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation to introduce the ketone functional group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpiperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(1-Ethylpiperidin-4-yl)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 1-(1-Ethylpiperidin-4-yl)ethanol.

    Substitution: Compounds with substituted functional groups depending on the nucleophile used.

Scientific Research Applications

1-(1-Ethylpiperidin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)ethan-1-one depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, physicochemical properties, and applications of 1-(1-Ethylpiperidin-4-yl)ethan-1-one and related compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties/Applications References
This compound C9H17NO 1-Ethylpiperidin-4-yl, ketone Not reported Potential intermediate in drug synthesis
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one C13H18N2O 4-Phenylamino, ketone Powder (room temp.) Research use; molecular weight: 218.3 g/mol
1-(4-(4-Fluorophenyl)piperidin-1-yl)ethanone C13H16FNO 4-Fluorophenyl, ketone Not reported Laboratory research (safety data available)
1-(4-Chloromethylphenyl)-2-(dimethylsulfoxido)ethan-1-one C11H13ClO2S 4-Chloromethylphenyl, dimethylsulfoxido 137.3–138.5 Solid state; NMR-characterized
QD10 (1-(4-(Benzoylphenoxypropyl)piperazinyl)phenyl)ethan-1-one C28H29N3O2 Benzoylphenoxypropyl, piperazinyl 148.4–151.4 Dual-active H3 receptor ligand; 100% purity

Key Observations:

Substituent Effects on Physical State: Aliphatic substituents (e.g., ethyl in the target compound) typically result in lower melting points or liquid/oil forms compared to aromatic derivatives. For instance, 1-(4-Chloromethylphenyl)-2-(dimethylsulfoxido)ethan-1-one (melting point 137–138°C) and QD10 (melting point ~150°C) exhibit higher thermal stability due to planar aryl groups facilitating crystallization. Piperidine/piperazine derivatives with bulky or polar groups (e.g., benzoylphenoxy in QD10) often form solids, whereas simpler alkyl analogs may remain oils .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogous piperidine derivatives. For example, 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one is synthesized via nucleophilic substitution or acylation reactions , while 2-Chloro-1-(4-(pyrimidinyl)phenylpiperazinyl)ethan-1-one uses chloroacetyl chloride for ketone introduction .

Biological Relevance: Piperidine/piperazine ethanones are frequently explored for receptor interactions. QD10 demonstrates histamine H3 receptor affinity and antioxidant properties , whereas benzofuran-derived ethanones exhibit antimicrobial activity .

Spectroscopic Characterization: NMR (1H and 13C) is a standard tool for confirming ethanone structures, as seen in 1-(Piperazin-1-yl)ethan-1-one derivatives . The absence of aromatic protons in the target compound would distinguish its NMR profile from aryl-substituted analogs.

Biological Activity

1-(1-Ethylpiperidin-4-yl)ethan-1-one, also known as a derivative of piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body:

  • Receptor Interaction : The compound may act as a ligand for various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which may play a role in its therapeutic effects against diseases like cancer and infections.

Antimicrobial Properties

Research indicates that analogs of this compound demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme thymidine monophosphate kinase (TMPK). The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity against this pathogen.

CompoundMIC (μM)Target
317 ± 2MtbTMPK
27NINA
(±)-23192 ± 53NA

NI : No inhibition at a concentration of 0.2 mM .

Neuropharmacological Effects

The compound's interaction with central nervous system receptors suggests potential applications in treating neurological disorders. Its structural features may enhance binding affinity to dopamine and serotonin receptors, which are critical in managing conditions such as depression and anxiety.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimycobacterial Activity : A study conducted on various piperidine derivatives indicated that modifications to the ethyl group significantly enhanced antimycobacterial activity against Mycobacterium tuberculosis .
  • Neurotransmitter Modulation : Research highlighted the ability of similar compounds to modulate neurotransmitter levels in animal models, suggesting potential use in antidepressant therapies .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.